molecular formula C10H5Cl9 B1141929 trans-Nonachlor CAS No. 39765-80-5

trans-Nonachlor

Cat. No.: B1141929
CAS No.: 39765-80-5
M. Wt: 444.2 g/mol
InChI Key: OCHOKXCPKDPNQU-JIRPQDPUSA-N
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Mechanism of Action

Target of Action

Trans-Nonachlor, an organochlorine compound, primarily targets the Pregnane X Receptor (PXR) . PXR is a ligand-activated nuclear receptor that plays a crucial role in xenobiotic detoxification by regulating the expression of drug-metabolizing enzymes and transporters .

Mode of Action

This compound interacts with PXR in a cooperative manner, stabilizing each other within the ligand-binding pocket of PXR, leading to synergistic activation . This interaction enhances the binding affinity of the compound, inducing a substantial biological response even at doses where each chemical individually is inactive .

Biochemical Pathways

Upon activation, PXR regulates the transcriptional activation of an array of genes encoding phases I/II drug-metabolizing enzymes (DMEs) and phase III ATP-binding cassette drug transporters . These target genes include oxidative enzymes (e.g., cytochrome p450 or CYP) and conjugative enzymes (e.g., UDP-glycosyltransferases, glutathione S-transferases, and sulfotransferases) . The transporter proteins regulated by PXR include the multidrug resistance proteins and multidrug resistance-associated proteins .

Pharmacokinetics

As an organochlorine compound, it is known to be resistant to degradation in the environment and in humans/animals, and readily accumulates in lipids (fats) of humans and animals .

Result of Action

The activation of PXR by this compound can lead to significant shifts in metabolic programs and physiological homeostasis . This can result in unintended drug-drug interactions, decreasing drug efficacy, inducing resistance, and causing toxicity . Moreover, PXR has been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers .

Action Environment

This compound was used as a pesticide and is a persistent environmental contaminant . Environmental factors, including the presence of other chemicals, can influence the action, efficacy, and stability of this compound. For instance, when used in combination with other chemicals, this compound can have outcomes that cannot be predicted from its individual behavior . This is due to the formation of ‘supramolecular ligands’ within the ligand-binding pocket of nuclear receptors, contributing to the synergistic toxic effect of chemical mixtures .

Biochemical Analysis

Biochemical Properties

Trans-Nonachlor has been found to interact with the pregnane X receptor (PXR) in a cooperative manner, stabilizing each other within its ligand-binding pocket, and synergistically activating the receptor . This interaction plays an essential role in controlling the mammalian xenobiotic response .

Cellular Effects

This compound has been observed to have significant effects on liver cells, causing increased liver weight and histopathological changes consistent with microsomal enzyme induction . It also affects kidney function, causing elevated kidney weights and depressed organic ion transport .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the PXR, leading to its activation . This activation mediates both beneficial and detrimental effects, influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to accumulate in adipose tissue over time . This accumulation is greater than that of cis-Nonachlor when administered under identical conditions of dose and exposure .

Dosage Effects in Animal Models

In animal models, the toxicity of this compound has been observed to be greater than that of technical chlordane and cis-Nonachlor . This toxicity is observed in the form of increased liver and kidney weights, as well as changes in organ function .

Metabolic Pathways

This compound is involved in the xenobiotic response pathway, mediated by its interaction with the PXR . This interaction leads to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues, accumulating primarily in adipose tissue . This accumulation is influenced by the dose and duration of exposure .

Subcellular Localization

The subcellular localization of this compound is primarily in the adipose tissue . Its activity and function are influenced by its accumulation in this tissue .

Properties

Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation.

CAS No.

39765-80-5

Molecular Formula

C10H5Cl9

Molecular Weight

444.2 g/mol

IUPAC Name

(1R,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1

InChI Key

OCHOKXCPKDPNQU-JIRPQDPUSA-N

Isomeric SMILES

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

SMILES

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

solubility

In water, 8.2X10-3 mg/L at 25 °C /Estimated/

Synonyms

(1α,2β,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene;  t-Nonachlor;  trans-Nonachlor; 

vapor_pressure

0.000001 [mmHg]
1.00X10-6 mm Hg at 25 °C /Extrapolated/

Origin of Product

United States

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